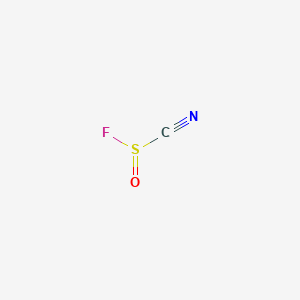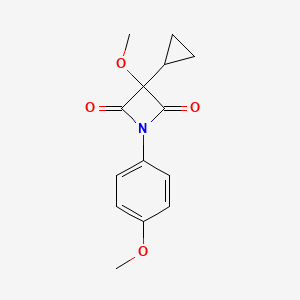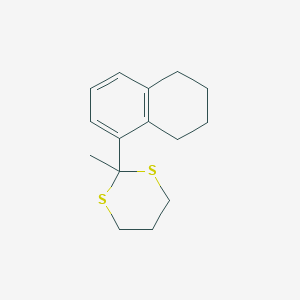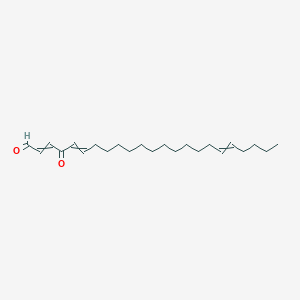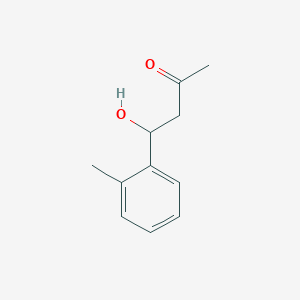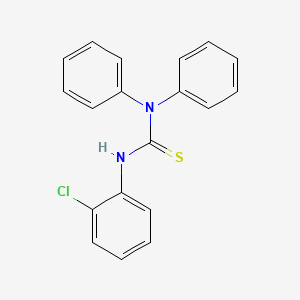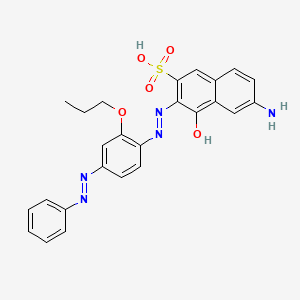
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivative. The process includes diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, leading to the cleavage of the azo bond.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of aromatic amines.
科学研究应用
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and cosmetics.
作用机制
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. These interactions may affect various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-3-((4-(sulfomethyl)phenyl)azo)-2-naphthalenesulfonic acid disodium salt
- 6-Amino-4-hydroxy-3-((4-(phenylazo)-1-naphthyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
What sets 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties, stability, and reactivity.
属性
CAS 编号 |
126485-25-4 |
|---|---|
分子式 |
C25H23N5O5S |
分子量 |
505.5 g/mol |
IUPAC 名称 |
6-amino-4-hydroxy-3-[(4-phenyldiazenyl-2-propoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H23N5O5S/c1-2-12-35-22-15-19(28-27-18-6-4-3-5-7-18)10-11-21(22)29-30-24-23(36(32,33)34)13-16-8-9-17(26)14-20(16)25(24)31/h3-11,13-15,31H,2,12,26H2,1H3,(H,32,33,34) |
InChI 键 |
DPOVPFFSXNZGFR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


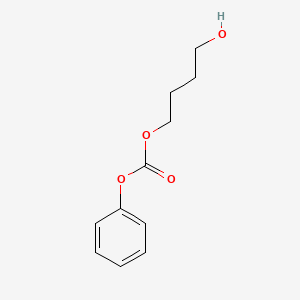
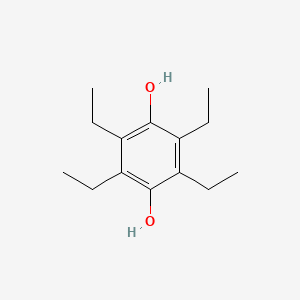

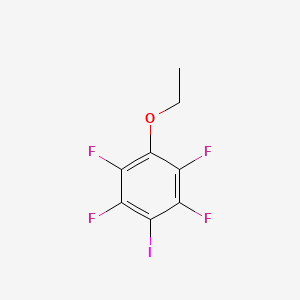
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
